molecular formula C9H9N3O4 B8421419 5,7-Dinitro-1,2,3,4-tetrahydroisoquinoline

5,7-Dinitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B8421419
M. Wt: 223.19 g/mol
InChI Key: QDZDEPKKIQMMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dinitro-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C9H9N3O4 and its molecular weight is 223.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

5,7-dinitro-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C9H9N3O4/c13-11(14)7-3-6-5-10-2-1-8(6)9(4-7)12(15)16/h3-4,10H,1-2,5H2

InChI Key

QDZDEPKKIQMMSC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Nitro-1,2,3,4-tetrahydroisoquinoline (1.0 g, 5.6 mmol) in conc. sulfuric acid (3 ml) was treated with conc. nitric acid (1 ml) and the mixture stirred at room temperature for 1 h. The mixture was cooled, basified with 40% aqueous NaOH and work-up with dichloromethane gave the title compound (1.14 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.